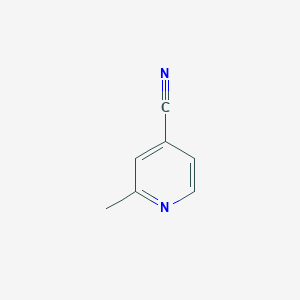

4-Cyano-2-methylpyridine

Overview

Description

Ethyl linoleate: is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of ethanol . It is a colorless to pale yellow oily liquid with a molecular formula of C20H36O2 and a molecular weight of 308.50 g/mol . Ethyl linoleate is known for its role in reducing cholesterol and blood lipid levels, making it a valuable compound in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl linoleate can be synthesized through the esterification of linoleic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction involves heating linoleic acid and ethanol under reflux conditions for several hours, followed by purification through distillation to obtain the final product .

Industrial Production Methods: In industrial settings, ethyl linoleate is often produced from vegetable oils rich in linoleic acid, such as soybean oil or sunflower oil . The process involves extracting linoleic acid from the oils, followed by esterification with ethanol. Advanced purification techniques like urea complexation and molecular distillation are used to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl linoleate can undergo auto-oxidation in the presence of catalysts like manganese(II) acetylacetonate. This reaction is significant in the context of its use as a drying agent in alkyd paints.

Reduction: Ethyl linoleate can be hydrogenated to form ethyl stearate, a saturated fatty acid ester.

Substitution: It can react with deoxyguanosine to form N2,3-ethenoguanine.

Common Reagents and Conditions:

Oxidation: Catalysts such as manganese(II) acetylacetonate.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Deoxyguanosine under specific conditions.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: Ethyl stearate.

Substitution: N2,3-ethenoguanine.

Scientific Research Applications

Ethyl linoleate has a wide range of applications in scientific research:

Chemistry: Used as a reference material in assays that quantify fatty acid ethyl esters for detecting alcohol abuse.

Biology: Studied for its role as an acetylcholinesterase inhibitor and its anti-melanogenic effects.

Industry: Utilized as a drying agent in alkyd paints and as a component in cosmetic formulations for its skin-whitening properties

Mechanism of Action

Ethyl linoleate exerts its effects through various mechanisms:

Anti-melanogenic Effect: Inhibits forskolin-induced melanogenesis and tyrosinase activity in mouse B16 melanoma cells by inhibiting cAMP production.

Anti-inflammatory Effect: Suppresses inflammatory reactions induced by titanium by inhibiting nuclear factor-κB and MAPK signaling pathway activation.

Antidiabetic Effect: Enhances insulin release from pancreatic β cells, thereby decreasing blood glucose levels in diabetic models.

Comparison with Similar Compounds

Ethyl linolenate: A similar compound with three double bonds, known for its role in skin-whitening and anti-melanogenesis.

Ethyl oleate: Another fatty acid ethyl ester used in various industrial applications.

Uniqueness of Ethyl Linoleate: Ethyl linoleate is unique due to its specific combination of two cis double bonds, which imparts distinct chemical and biological properties. Its ability to reduce cholesterol and blood lipid levels, along with its anti-inflammatory and anti-melanogenic effects, makes it a valuable compound in both pharmaceutical and cosmetic industries .

Biological Activity

4-Cyano-2-methylpyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

This compound (C₇H₆N₂) is characterized by a cyano group (-C≡N) attached to the 4-position of the pyridine ring. Its synthesis typically involves the reaction of 2-methylpyridine with cyanogen halides or other cyanating agents. The resulting compound has been utilized as an intermediate in the synthesis of various biologically active molecules.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, demonstrating potential as a lead compound for developing new antibiotics.

- Phytotoxicity : Research indicates that derivatives of pyridines, including this compound, possess phytotoxic effects. A study evaluated its impact on plant species such as Ipomoea grandifolia and Cucumis sativus, revealing inhibitory effects on both root and aerial growth at specific concentrations .

- Antitumor Activity : There is growing interest in the antitumor potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting mechanisms that warrant further investigation for cancer therapy applications.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using the disk diffusion method, showing zones of inhibition comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Phytotoxic Effects

In a controlled experiment assessing phytotoxicity, varying concentrations of this compound were applied to Cucumis sativus. Results indicated that at concentrations above 10 µM, significant growth inhibition occurred, with root development being more affected than aerial parts .

Data Table: Biological Activities Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Phytotoxic | Inhibition of growth in Cucumis sativus | |

| Antitumor | Induces apoptosis in cancer cell lines |

Research Findings

Recent studies have focused on understanding the mechanism of action behind the biological activities of this compound. For example, its interaction with cellular receptors and enzymes has been explored to elucidate its role in antimicrobial and antitumor effects. Theoretical studies using Density Functional Theory (DFT) have also been employed to predict molecular behavior and interactions in biological systems .

Properties

IUPAC Name |

2-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJLHPCEHEABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474774 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-53-1 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.